molecular formula C16H15F3N6S B12245371 4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B12245371
M. Wt: 380.4 g/mol
InChI Key: WVTWKMKFODHGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a thiazolo[4,5-c]pyridine moiety, a piperazine ring, and a trifluoromethyl-substituted pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events that lead to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15F3N6S

Molecular Weight

380.4 g/mol

IUPAC Name

2-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C16H15F3N6S/c1-10-8-13(16(17,18)19)23-14(21-10)24-4-6-25(7-5-24)15-22-11-9-20-3-2-12(11)26-15/h2-3,8-9H,4-7H2,1H3

InChI Key

WVTWKMKFODHGEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)(F)F

Origin of Product

United States

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